Amifostina tiol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Radiation Therapy

Amifostine is primarily used to reduce the toxicity associated with radiation therapy. Its FDA-approved indications include:

- Xerostomia : Amifostine is administered to prevent radiation-induced xerostomia (dry mouth) in patients undergoing treatment for head and neck cancers. Clinical studies have shown significant reductions in the incidence of severe xerostomia when amifostine is used prior to radiation therapy .

- Radiation-Induced Mucositis : Ongoing research is investigating the efficacy of amifostine in reducing mucositis, a painful inflammation of the mucous membranes often resulting from radiation exposure .

Chemotherapy

Amifostine has been shown to protect against nephrotoxicity associated with cisplatin chemotherapy. It is approved for use in patients with advanced ovarian cancer undergoing cisplatin treatment, significantly reducing cumulative renal toxicity .

Topical Applications

Recent innovations have led to the development of topical formulations of amifostine thiol, such as thermogels that polymerize at body temperature. These formulations allow for localized application, minimizing systemic side effects like hypotension associated with intravenous administration. Studies indicate that topical amifostine thiol can effectively reduce radiation-induced dermatitis and mucositis without compromising tumor control .

Case Study: Efficacy in Head and Neck Cancer

A study involving patients with head and neck cancer demonstrated that intravenous administration of amifostine prior to radiation significantly reduced the severity of mucositis compared to controls. The maximum mucositis score was lower in the amifostine group, indicating its effectiveness as a radioprotector .

Research Findings: Metabolic Effects

Research has shown that amifostine induces a metabolic shift towards glycolysis in normal tissues, akin to the Warburg effect observed in tumor cells. This shift may contribute to its protective effects by simulating tumor-like hypoxia in healthy tissues . Additionally, studies have confirmed that amifostine administration leads to increased venous oxygen tension and hemoglobin saturation shortly after treatment, suggesting enhanced oxygen delivery to normal tissues .

Data Table: Summary of Clinical Applications

| Application Area | Indication | Evidence Level |

|---|---|---|

| Radiation Therapy | Xerostomia | FDA Approved |

| Radiation Therapy | Mucositis | Ongoing Research |

| Chemotherapy | Nephrotoxicity from Cisplatin | FDA Approved |

| Topical Formulations | Radiation-Induced Dermatitis | Emerging Evidence |

Mecanismo De Acción

WR 1065 ejerce sus efectos a través de varios mecanismos:

Eliminación de especies reactivas de oxígeno: WR 1065 elimina las especies reactivas de oxígeno, protegiendo así las células del daño oxidativo.

Activación de p53: Activa la proteína p53, que juega un papel crucial en la reparación del ADN y la apoptosis.

Protección del ADN: WR 1065 se une al ADN y lo protege del daño causado por la radiación y la quimioterapia .

Análisis Bioquímico

Biochemical Properties

2-((3-Aminopropyl)amino)ethanethiol plays a vital role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its key interactions is with alkaline phosphatase, which converts the prodrug amifostine into its active form, WR-1065 . This compound also interacts with topoisomerase IIα, an enzyme involved in DNA synthesis and repair, inhibiting its activity and thereby protecting cells from radiation-induced damage . Additionally, 2-((3-Aminopropyl)amino)ethanethiol has been shown to protect cellular membranes and DNA from free radical-induced damage .

Cellular Effects

2-((3-Aminopropyl)amino)ethanethiol exerts several effects on various types of cells and cellular processes. It has been found to protect Chinese hamster ovary (CHO) K1 cells from radiation-induced cell lethality and mutagenesis by inhibiting topoisomerase IIα activity . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by scavenging reactive oxygen species and activating p53 . These actions help maintain cellular integrity and function under stress conditions such as radiation and chemotherapy.

Molecular Mechanism

The molecular mechanism of 2-((3-Aminopropyl)amino)ethanethiol involves several key interactions and processes. It binds to and inhibits topoisomerase IIα, reducing its activity by approximately 50% . This inhibition prevents DNA strand breaks and promotes DNA repair, thereby protecting cells from radiation-induced damage. Additionally, 2-((3-Aminopropyl)amino)ethanethiol activates p53, leading to the expression of genes involved in cell cycle arrest and apoptosis . This compound also scavenges reactive oxygen species, reducing oxidative stress and preventing cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((3-Aminopropyl)amino)ethanethiol have been observed to change over time. When administered to CHO K1 cells, it provides effective radioprotection when given 30 minutes prior to radiation exposure . The compound’s stability and degradation over time have been studied, showing that it remains effective in protecting cells from radiation-induced damage for several hours . Long-term effects on cellular function have also been observed, with 2-((3-Aminopropyl)amino)ethanethiol maintaining its protective properties over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-((3-Aminopropyl)amino)ethanethiol vary with different dosages in animal models. Studies have shown that at lower doses, the compound provides significant protection against radiation-induced damage without causing adverse effects . At higher doses, toxic effects such as hypotension and nausea have been observed . The optimal dosage for radioprotection in animal models has been found to be around 200 mg/m², administered intravenously .

Metabolic Pathways

2-((3-Aminopropyl)amino)ethanethiol is involved in several metabolic pathways. It is metabolized by alkaline phosphatase to its active form, WR-1065 . This compound also interacts with various enzymes and cofactors involved in DNA synthesis and repair, such as topoisomerase IIα . Additionally, 2-((3-Aminopropyl)amino)ethanethiol affects metabolic flux and metabolite levels by scavenging reactive oxygen species and reducing oxidative stress .

Transport and Distribution

Within cells and tissues, 2-((3-Aminopropyl)amino)ethanethiol is transported and distributed through various mechanisms. It is cell-permeable and can accumulate in many epithelial tissues . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation within cells . This distribution is crucial for its protective effects, as it ensures that the compound reaches the target sites where it can exert its cytoprotective actions.

Subcellular Localization

The subcellular localization of 2-((3-Aminopropyl)amino)ethanethiol plays a significant role in its activity and function. It is found in various cellular compartments, including the nucleus, where it interacts with topoisomerase IIα and other nuclear enzymes involved in DNA synthesis and repair . The compound’s localization to specific compartments is facilitated by targeting signals and post-translational modifications that direct it to these sites . This precise localization is essential for its ability to protect cells from radiation-induced damage and maintain cellular integrity.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

WR 1065 se sintetiza a partir de amifostina mediante una reacción de desfosforilación catalizada por fosfatasa alcalina. La reacción implica la conversión de amifostina a su forma tiol activa, WR 1065, en condiciones fisiológicas .

Métodos de producción industrial

La producción industrial de WR 1065 implica la síntesis a gran escala de amifostina seguida de su conversión enzimática a WR 1065. El proceso requiere un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

WR 1065 experimenta varias reacciones químicas, que incluyen:

Oxidación: WR 1065 se puede oxidar para formar disulfuros.

Reducción: Puede reducirse de nuevo a su forma tiol a partir de disulfuros.

Sustitución: WR 1065 puede participar en reacciones de sustitución nucleofílica debido a la presencia de grupos amino y tiol.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol.

Sustitución: Nucleófilos como los haluros de alquilo en condiciones básicas.

Productos principales

Oxidación: Disulfuros.

Reducción: Forma tiol de WR 1065.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos similares

Amifostina: El profármaco de WR 1065, utilizado para fines radioprotectores similares.

Cisteamina: Un compuesto relacionado con una funcionalidad tiol similar.

N-acetilcisteína: Otro compuesto que contiene tiol utilizado como antioxidante

Singularidad

WR 1065 es único debido a su doble funcionalidad como captador de especies reactivas de oxígeno y activador de p53. Esta acción dual lo hace particularmente eficaz en la protección de los tejidos normales durante la terapia del cáncer, diferenciándolo de otros compuestos similares .

Actividad Biológica

Amifostine, a phosphorylated aminothiol prodrug, is primarily known for its radioprotective properties, selectively shielding normal tissues from the cytotoxic effects of radiation and chemotherapy while sparing tumor cells. Its active metabolite, WR-1065, is responsible for many of its biological activities, particularly its antioxidant effects and modulation of cellular metabolism.

Antioxidant Activity

Amifostine functions as a potent antioxidant by inducing the activity of various antioxidant enzymes, notably superoxide dismutase (SOD2), catalase, and glutathione peroxidase (GPx). Research indicates that WR-1065 significantly elevates SOD2 activity in both normal and tumor tissues, enhancing the cells' ability to detoxify reactive oxygen species (ROS) generated during radiation therapy. For instance, a study demonstrated that SOD2 activity increased over two-fold in SA-NH tumor cells following amifostine treatment, correlating with improved radiation resistance .

Metabolic Modulation

Amifostine also influences cellular metabolism, promoting a shift towards glycolysis in normal tissues—an effect reminiscent of the Warburg effect observed in cancer cells. This metabolic alteration may reduce oxygen consumption and enhance cytoprotection against radiation damage. For example, studies have shown that amifostine administration leads to a significant decrease in venous blood oxygen tension shortly after treatment, which is restored within hours . This transient hypoxia may further contribute to its protective mechanisms.

Enzymatic Activity Enhancement

The following table summarizes the effects of amifostine on various antioxidant enzymes across different tissues:

| Tissue | Enzyme | Activity Change Post-Amifostine Treatment |

|---|---|---|

| Pancreas | SOD2 | Significant increase |

| Spleen | Catalase | Significant increase |

| Small Intestine | GPx | Significant increase |

| Heart | SOD2 | No significant change |

| Liver | Catalase | Significant increase |

| Lung | GPx | No significant change |

This data indicates that while amifostine effectively enhances antioxidant enzyme activities in certain tissues, it does not uniformly affect all tissues equally .

Clinical Case Studies

-

Radiotherapy-Induced Toxic Epidermal Necrolysis

A case report documented severe skin reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), potentially linked to amifostine during radiotherapy. Although rare, these adverse effects highlight the importance of monitoring patients receiving this compound . -

Protection Against DNA Damage

In another study focusing on acute radiation syndrome, amifostine was found to significantly protect against DNA damage induced by radiation and chemotherapeutic agents. The results underscored its anti-mutagenic and anti-carcinogenic properties, suggesting a broader application in oncology beyond mere cytoprotection .

Research Findings

Recent findings further elucidate the biological activity of amifostine:

- In Vitro Studies : Amifostine's active metabolite WR-1065 did not alter the IC50 values of various anticancer drugs against human cancer cell lines (A2780 ovarian and MCF7 breast), confirming that it does not protect tumors from chemotherapy-induced cytotoxicity .

- Metabolic Effects : A study demonstrated that amifostine administration led to decreased acetyl-CoA levels and ATP production initially but restored these levels over time. This suggests a temporary metabolic shift that could be beneficial during radiation therapy .

Propiedades

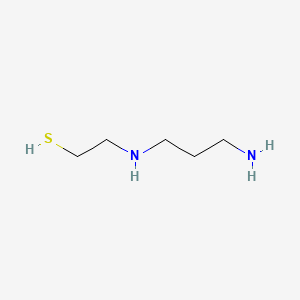

IUPAC Name |

2-(3-aminopropylamino)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPLKWQJMAYFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14653-77-1 (di-hydrochloride) | |

| Record name | WR 1065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90953197 | |

| Record name | 2-[(3-Aminopropyl)amino]ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31098-42-7 | |

| Record name | 2-[(3-Aminopropyl)amino]ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31098-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WR 1065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-Aminopropyl)amino]ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-MERCAPTOETHYL)-1,3-DIAMINOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05P3K9I49L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.